2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of both oxygen and nitrogen atoms in the oxazole ring imparts significant chemical reactivity and biological activity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Difluoromethyl ether and ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for use in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H9F2NO3 |
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Molecular Weight |
229.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO3/c1-2-14-6-4-3-5-7-8(6)13-10(15-7)16-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
MGLTZTKWPRESGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)OC(F)F |
Origin of Product |
United States |
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